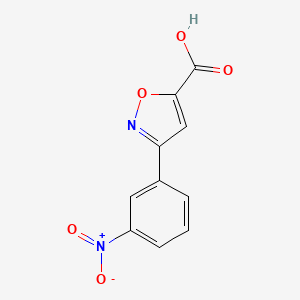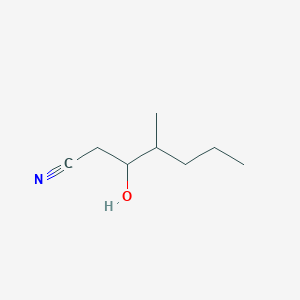
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with an aminomethyl group and two fluorine atoms. The stereochemistry of the compound is defined by the (1R,3S)-rel- configuration, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- typically involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by hydrogenation and hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of chiral catalysts and efficient reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors and optimized reaction parameters to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Similar in structure but with different substituents.
(1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid: Contains a Boc-protected amino group.
(1R,3S)-3-Aminocyclopentanecarboxylic acid: Lacks the fluorine atoms present in the target compound.
Uniqueness
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7F2NO2 |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m1/s1 |
InChI Key |
TXSUTDIZPLMVSK-PWNYCUMCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C1(F)F)C(=O)O)N |
Canonical SMILES |
C(C1C(C1(F)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


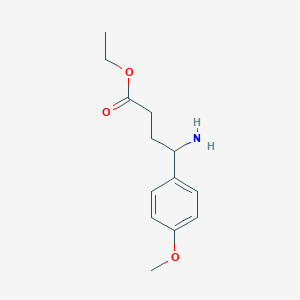
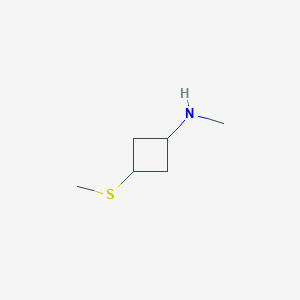

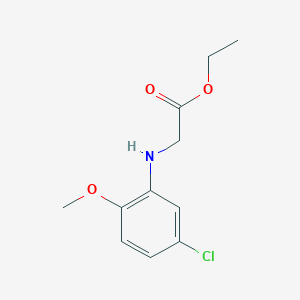


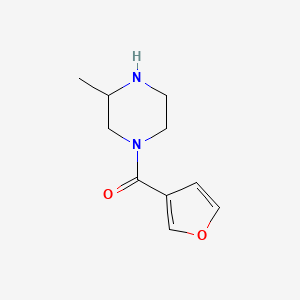
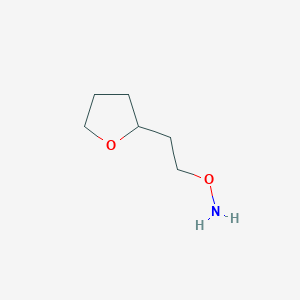
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)

